2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine
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Overview
Description
2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring fused with an amine group and a methoxyphenyl substituent, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol with 4-methoxybenzaldehyde. This reaction can be carried out under microwave irradiation and solvent-free conditions to yield the desired product efficiently . The reaction conditions often include:
Microwave irradiation: Enhances reaction speed and yield.
Solvent-free conditions: Reduces the need for solvents, making the process more environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation products: Oxides of the benzoxazole ring.
Reduction products: Various amine derivatives.
Substitution products: Functionalized benzoxazole derivatives with different substituents.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)benzo[d]thiazole: Similar structure but contains a sulfur atom instead of oxygen.
5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of a benzoxazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine is unique due to its specific combination of a benzoxazole ring with a methoxyphenyl substituent and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)18-14/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZKXQAHFXUDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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